molecular formula C9H16FNO2 B1476527 2-(4-Fluoropiperidin-1-yl)butanoic acid CAS No. 1999016-72-6

2-(4-Fluoropiperidin-1-yl)butanoic acid

Cat. No.: B1476527
CAS No.: 1999016-72-6
M. Wt: 189.23 g/mol
InChI Key: XJROHSRYICRXDD-UHFFFAOYSA-N
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Description

“2-(4-Fluoropiperidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C9H16FNO2. It is related to butanoic acid and piperidine compounds .

Scientific Research Applications

Radiotracer Development for Brain Imaging

One significant application of this compound is in the development of radiotracers for brain imaging. A study focused on synthesizing fluoropyridyl ether analogues of baclofen, a GABA_B agonist, to serve as potential PET radiotracers. Among these, a compound demonstrated high inhibition binding affinity and agonist response, suggesting its utility in imaging GABA_B receptors in rodents. This advancement could facilitate the study of neurological diseases and the development of new treatments (R. Naik et al., 2018).

Gas/Vapor Separation

Another application is in the field of gas/vapor separation. A study described the synthesis of rare-earth metal-organic frameworks (MOFs) with restricted window apertures, utilizing reticular chemistry. These MOFs demonstrated notable gas/solvent separation properties, attributed to their contracted windows/pores and high concentration of open metal sites. This research highlights the potential of such compounds in developing new materials for efficient gas/vapor separation processes (D. Xue et al., 2015).

Synthetic Ion Channels

Compounds derived from 2-(4-Fluoropiperidin-1-yl)butanoic acid have been used to demonstrate the optical gating of synthetic ion channels. A study employed 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group, facilitating light-induced control over ion transport. This development is crucial for applications in controlled release, sensing, and information processing, providing a foundation for integrating nanostructures into multifunctional devices (Mubarak Ali et al., 2012).

Modulation of TRPV1 Channels

In pharmacological research, derivatives of this compound have been synthesized to study their effects on TRPV1 channels. One study identified 4-(Thiophen-2-yl)butanoic acid as a cyclic substitute for the natural ligand capsaicin, leading to the discovery of new compounds that activate TRPV1 channels. These findings could contribute to the development of novel analgesic and anti-inflammatory drugs (F. Aiello et al., 2016).

Urease Inhibition

A novel application in medicinal chemistry involves the synthesis of indole-based hybrid oxadiazole scaffolds, incorporating 4-(1H-indol-3-yl)butanoic acid. These compounds were evaluated for their urease inhibitory activity, with some showing potent inhibition. This research opens avenues for developing therapeutic agents targeting diseases related to urease activity (M. Nazir et al., 2018).

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-5-3-7(10)4-6-11/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJROHSRYICRXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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